3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide
Description
This compound features a central imidazolidine-2-one core substituted with a methanesulfonyl group at position 3 and a carboxamide moiety at position 1. The carboxamide nitrogen is further functionalized with a {[1-(oxolan-3-yl)piperidin-4-yl]methyl} group, combining a piperidine ring tethered to an oxolane (tetrahydrofuran) subunit.
Propriétés
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5S/c1-25(22,23)19-8-7-18(15(19)21)14(20)16-10-12-2-5-17(6-3-12)13-4-9-24-11-13/h12-13H,2-11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSJXOIWSXKRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
The following analysis compares 3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide with two analogous compounds derived from the provided evidence.
N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 4)
Structural Features :
Key Differences :
- The absence of a methanesulfonyl group reduces electrophilicity, which may limit interactions with nucleophilic residues in enzymatic targets.
- The chlorine atom in the molecular formula suggests higher lipophilicity, which could affect bioavailability.
1-Methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide (BK76019)
Structural Features :
Key Differences :
- The sulfonamide group replaces the carboxamide in the target compound, altering hydrogen-bonding capabilities and acidity (sulfonamides are stronger acids than carboxamides).
- The isopropyl group at position 2 introduces steric bulk, which may hinder binding to compact active sites compared to the smaller methanesulfonyl group in the target.
Tabulated Comparison of Structural and Physicochemical Properties
Research Implications and Limitations
- Compound 4 : Demonstrated 80% yield in synthesis and activity as an 8-oxoguanine inhibitor, highlighting the therapeutic relevance of benzimidazolone derivatives .
- BK76019: The sulfonamide group aligns with known protease or carbonic anhydrase inhibitors, though its specific targets remain uncharacterized .
Limitations : Direct comparative pharmacological data (e.g., IC₅₀ values, binding affinities) are unavailable in the provided evidence. Further studies are required to evaluate the target compound’s bioactivity relative to its analogs.
Q & A
Basic: What are the critical steps in synthesizing 3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Multi-step coupling reactions : Amidation between the imidazolidine core and the piperidinyl-oxolane moiety, followed by sulfonylation.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) are used to facilitate amide bond formation .
- Optimization : Reaction conditions (e.g., 60–80°C in DMF or THF, inert atmosphere) are critical to minimize side reactions .
- Intermediate Characterization :
- NMR Spectroscopy : Key intermediates are confirmed via distinct chemical shifts (e.g., sulfonyl group protons at δ 3.2–3.5 ppm; oxolane protons at δ 4.0–4.3 ppm) .
- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]+ at m/z 425.2) .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., imidazolidine carbonyl at δ 170–175 ppm; oxolane ring carbons at δ 70–80 ppm) .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹; amide C=O at 1650–1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Confirms exact mass (e.g., calculated m/z 424.1521 for C₁₇H₂₅N₃O₅S) .
Advanced: How can computational methods like reaction path searching and quantum chemistry optimize this compound’s synthesis pathway?
Methodological Answer:
- Reaction Path Search : Tools like GRRM or AFIR predict energetically favorable pathways for amidation and sulfonylation steps, reducing trial-and-error .
- Quantum Chemical Calculations :
- DFT Studies : Analyze transition states to identify rate-limiting steps (e.g., sulfonylation activation energy ~25 kcal/mol) .
- Solvent Effects : COSMO-RS models screen solvent polarity to maximize yield (e.g., DMF vs. THF) .
- Machine Learning : Trains on reaction databases to recommend optimal catalysts (e.g., ZnCl₂ over AlCl₃ for regioselectivity) .
Advanced: How can researchers resolve contradictions in reported reaction conditions (e.g., solvent choice, temperature) for key synthetic steps?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., 60°C vs. 80°C in DMF) identifies optimal conditions via response surface modeling .
- In Situ Monitoring : ReactIR tracks intermediate formation to pinpoint deviations (e.g., premature sulfonylation at higher temps) .
- Comparative Analysis : Cross-reference literature (e.g., vs. 3) to identify solvent-dependent side reactions (e.g., oxolane ring opening in polar aprotic solvents) .
Advanced: What strategies improve this compound’s solubility for in vitro bioassays without altering its core pharmacophore?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility while retaining stability .
- Structural Analogues : Introduce temporary solubilizing groups (e.g., PEG-linked prodrugs) cleaved under assay conditions .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability .
Advanced: How can molecular modeling evaluate the structure-activity relationship (SAR) of functional groups in this compound?
Methodological Answer:
- Docking Studies :
- Target Binding : Simulate interactions with enzymes (e.g., kinase targets) using AutoDock Vina. The sulfonyl group shows hydrogen bonding with catalytic lysine residues .
- Molecular Dynamics (MD) :
- Flexibility Analysis : The oxolane-piperidine linker’s conformational freedom impacts target engagement (RMSD < 2.0 Å over 100 ns simulations) .
- SAR Table :
| Functional Group | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Methanesulfonyl | Replace with acetyl | 10-fold ↓ potency | |
| Oxolane ring | Substitute with tetrahydrofuran | No significant change |
Advanced: What analytical techniques address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Standardized Protocols :
- Deuterated Solvent Calibration : Use TMS or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., piperidinyl CH₂ vs. imidazolidine protons) .
- Cross-Validation : Compare with structurally similar compounds (e.g., ’s pyrazole derivatives) to assign ambiguous peaks .
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